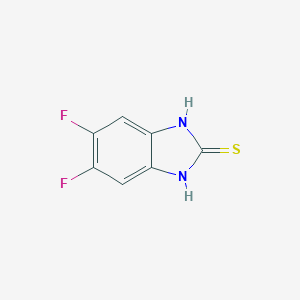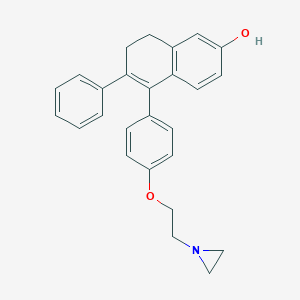
Desmethylnafoxidine aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylnafoxidine aziridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process that involves several steps, which are carefully controlled to ensure the purity and quality of the final product. In
Mechanism of Action
The mechanism of action of desmethylnafoxidine aziridine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and suppressing the immune system. It may also have anti-inflammatory properties.
Biochemical and Physiological Effects
Desmethylnafoxidine aziridine has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of tumors, and suppress the immune system. It may also have anti-inflammatory properties and can reduce the production of certain cytokines.
Advantages and Limitations for Lab Experiments
Desmethylnafoxidine aziridine has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. It is also stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and can be harmful to researchers if not handled properly. It also requires specialized equipment and expertise to synthesize and handle.
Future Directions
There are several future directions for the study of desmethylnafoxidine aziridine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Another direction is to investigate its mechanism of action to better understand how it works. Additionally, researchers can explore the use of desmethylnafoxidine aziridine in combination with other drugs to enhance its effectiveness. Finally, researchers can investigate the safety and toxicity of this compound to ensure its safe use in humans.
Conclusion
In conclusion, desmethylnafoxidine aziridine is a potent compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is complex, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its use in the treatment of various diseases.
Synthesis Methods
The synthesis of desmethylnafoxidine aziridine involves several steps, including the preparation of the starting materials, reaction conditions, and purification. The starting materials are commercially available and can be obtained from reputable suppliers. The reaction conditions involve the use of various reagents and solvents, which are carefully selected to ensure the desired reaction occurs. The purification process involves the removal of impurities and the isolation of the desired product.
Scientific Research Applications
Desmethylnafoxidine aziridine has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-tumor activity, making it a promising candidate for cancer treatment. It has also been studied for its potential use in the treatment of autoimmune diseases and inflammation.
properties
CAS RN |
111660-18-5 |
|---|---|
Product Name |
Desmethylnafoxidine aziridine |
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |
InChI Key |
ADRHIFFFTRPALJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Other CAS RN |
111660-18-5 |
synonyms |
desmethylnafoxidine aziridine Naf-Az |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



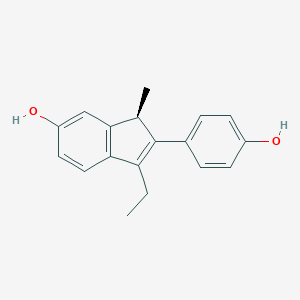
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
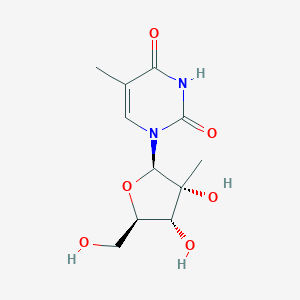

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
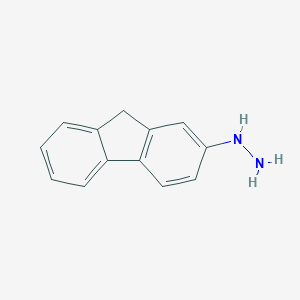
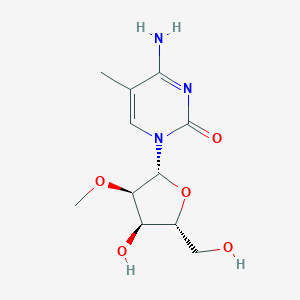
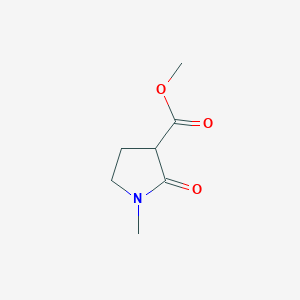
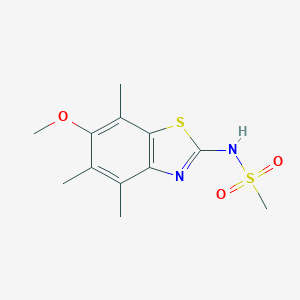
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
